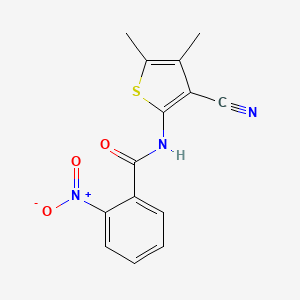

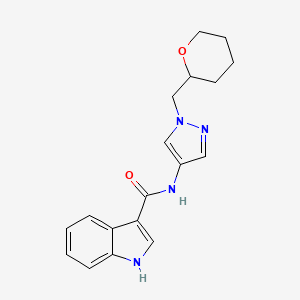

N-(3-氰基-4,5-二甲基噻吩-2-基)-2-硝基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-nitrobenzamide" is a heterocyclic compound that is not directly mentioned in the provided papers. However, the papers do discuss various nitrobenzamide derivatives and their synthesis, molecular structures, and potential antitumor activities, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of amines with other chemical reagents to form the desired nitrobenzamide derivatives. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate produced a key precursor that was used to synthesize different heterocyclic derivatives . The synthetic procedures often involve one-pot reactions under mild conditions, which could be applicable to the synthesis of "N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-nitrobenzamide" .

Molecular Structure Analysis

The molecular structure of nitrobenzamide derivatives is characterized by X-ray diffraction analysis, which provides information about the crystal packing and the stabilization of the structure through hydrogen bonds and other interactions . For example, N-Cyclohexyl-2-nitrobenzamide crystallizes in the monoclinic space group and its structure is stabilized by N–H⋯O hydrogen bonds . Similar analysis techniques would be used to determine the molecular structure of "N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-nitrobenzamide".

Chemical Reactions Analysis

The chemical reactivity of nitrobenzamide derivatives can involve various pathways such as dipolar cyclization, dinucleophilic-bielectrophilic attack, and condensation reactions . The reductive chemistry of these compounds is also of interest, as seen in the study of 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, where the reduction of nitro groups to amines or hydroxylamines is a key step in their mechanism of action as hypoxia-selective cytotoxins . These reactions are relevant to understanding the chemical behavior of "N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-nitrobenzamide".

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like cyano, methyl, and nitro groups can affect these properties and the overall reactivity of the compound . The antitumor activities of these compounds are also significant, with many showing high inhibitory effects on various human cancer cell lines .

科学研究应用

还原化学和细胞毒性

研究深入探讨了生物还原药物的还原化学,重点关注对缺氧细胞具有选择性毒性的化合物,这一特性归因于硝基被氧气抑制的酶促还原为胺或羟胺衍生物。一项研究探讨了相关化合物的辐射还原,确定了电子亲和位点并合成了还原产物以进行细胞毒性评估。这些发现对于了解该化合物在缺氧肿瘤细胞中的作用和设计靶向癌症疗法至关重要 (Palmer 等,1995)。

合成和缺氧细胞细胞毒性

已经对缺氧选择性细胞毒素的区域异构体进行了进一步研究,重点关注这些化合物的合成和缺氧细胞细胞毒性。这些研究评估了有氧条件下的细胞毒性及其对缺氧细胞的选择性,提供了对影响硝基芳香族化合物在靶向缺氧肿瘤中的治疗潜力的结构因素的见解 (Palmer 等,1996)。

光谱和结构表征

已经通过实验和密度泛函理论 (DFT) 研究探索了硝基苯甲酰胺化合物的分光和结构表征。这些分析提供了有关分子几何形状、振动频率和热力学性质的宝贵信息,这些信息对于了解该化合物的物理和化学行为至关重要 (Arslan 等,2015)。

抗菌评估和分子对接

衍生物的合成和抗菌评估突出了硝基芳香族化合物的抗菌潜力。分子对接研究揭示了这些化合物与细菌蛋白质受体的相互作用,表明它们在设计新型抗菌剂中的用途 (Ravichandiran 等,2015)。

环金属化和化学反应性

涉及硫代苯甲酰胺衍生物与钯的环金属化研究提供了对该化合物反应性和在催化和有机合成中潜在应用的见解。这些发现有助于开发新的合成方法和探索新的化学转化 (Nonoyama 等,1995)。

作用机制

未来方向

属性

IUPAC Name |

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3S/c1-8-9(2)21-14(11(8)7-15)16-13(18)10-5-3-4-6-12(10)17(19)20/h3-6H,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHBNHGKVMDLOEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(chloromethyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B2528323.png)

![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2528324.png)

![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2528331.png)

![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2528333.png)

![N-[1-(3-Bromopyridin-2-yl)oxy-2-methylpropan-2-yl]-2-cyanopyridine-3-sulfonamide](/img/structure/B2528335.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2528338.png)

![4-(3-bromobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2528339.png)

![7-chloro-N-(2,5-dimethoxyphenethyl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2528340.png)